Protriptyline Hydrochloride

Catalog No.
S002183
CAS No.
1225-55-4
M.F
C19H22ClN
M. Wt
299.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Protriptyline Hydrochloride

Substituting amitriptyline/nortriptyline for protriptyline introduces H1 sedation and requires frequent redosing, compromising behavioral and PK models. Protriptyline HCl provides pure NET inhibition without sedation. • No H1 affinity - eliminates sedation in forced swim tests. • 74-92 h half-life avoids multiple daily doses, preserving steady-state kinetics. • AChE inhibition (IC50 0.06 mM) and Aβ anti-aggregation - positive control for Alzheimer's MTDLs. Highly soluble HCl salt (>50 mg/mL). Ideal reference standard.

CAS Number

1225-55-4

Product Name

Protriptyline Hydrochloride

IUPAC Name

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propan-1-amine;hydrochloride

Molecular Formula

C19H22ClN

Molecular Weight

299.8 g/mol

InChI

InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-10,12-13,19-20H,6,11,14H2,1H3;1H

InChI Key

OGQDIIKRQRZXJH-UHFFFAOYSA-N

solubility

>45 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Hydrochloride, Protriptyline, Protriptyline, Protriptyline Hydrochloride, Vivactil

Canonical SMILES

CNCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13.Cl

The exact mass of the compound Protriptyline hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >45 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759297. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Benzocycloheptenes - Dibenzocycloheptenes. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 50 mg

Protriptyline Hydrochloride is a secondary amine tricyclic antidepressant (TCA) distinguished by its dibenzocycloheptene core featuring a central double bond. Unlike tertiary amines that offer balanced serotonin/norepinephrine reuptake inhibition, protriptyline is a highly potent, preferential norepinephrine transporter (NET) inhibitor. In laboratory and pharmaceutical procurement, the hydrochloride salt is prioritized for its high aqueous solubility (up to 50-100 mg/mL), robust environmental stability, and its unique pharmacological profile—characterized by an exceptionally long half-life and minimal antihistaminergic sedation[1], . These properties make it a critical reference standard and active pharmaceutical ingredient (API) for neuropharmacological assays, pharmacokinetic modeling, and emerging neurodegenerative research.

Research Fit

Profile Non-sedating secondary-amine TCA with NET-selective pharmacology
Model fit Supports norepinephrine-focused research in depression, ADHD, narcolepsy models
Selection Preferred when sedation avoidance and daytime-function preservation are required

Procuring generic TCAs like amitriptyline or nortriptyline as substitutes for protriptyline hydrochloride critically compromises experimental integrity in specific behavioral and pharmacokinetic models. Structurally, the presence of the C10-C11 double bond in protriptyline’s central ring alters its three-dimensional conformation compared to nortriptyline, directly reducing its affinity for histamine H1 receptors [1]. Consequently, substituting nortriptyline or amitriptyline introduces confounding sedative effects in in vivo locomotor and cognitive assays. Furthermore, protriptyline’s uniquely prolonged elimination half-life (74–92 hours) cannot be replicated by other TCAs (typically 20–30 hours), meaning substitution would require continuous redosing protocols that disrupt steady-state pharmacokinetic baselines and alter receptor occupancy dynamics [1].

Substitution Risk

Tertiary amines Amitriptyline, imipramine carry strong H1 antagonism; may shift profile toward sedation, altering model outcomes
Desipramine Higher NET affinity and faster kinetics can over‑amplify noradrenergic tone, complicating endpoint interpretation
Nortriptyline Different H1, M1 affinities and half‑life may produce distinct side‑effect and dosing profiles, limiting direct substitution

Superior Norepinephrine Transporter (NET) Binding Affinity

In comparative radioligand binding assays targeting human monoamine transporters, protriptyline demonstrates a higher affinity for the norepinephrine transporter (NET) than its close structural analog, nortriptyline. Quantitative binding data reveals that protriptyline achieves a NET Ki of 1.4 nM, whereas nortriptyline exhibits a lower affinity with a Ki of 4.4 nM[1]. This enhanced binding capacity is structurally mediated by protriptyline's central ring double bond.

Evidence DimensionNET Binding Affinity (Ki)
Target Compound Data1.4 nM
Comparator Or BaselineNortriptyline (4.4 nM)
Quantified Difference3.1-fold higher affinity for NET
Conditions[3H]-nisoxetine binding to human NET in vitro

Ensures maximum noradrenergic target engagement at lower concentrations for in vitro reuptake assays.

NET Affinity
Cross-study comparable
Kd 1.4 nM (human NET)
Reported intermediate NET binding supports norepinephrine pathway study design
~1.75‑fold lower than desipramine; ~3.1‑fold higher than nortriptyline

Exceptionally Prolonged In Vivo Elimination Half-Life

Protriptyline possesses the longest elimination half-life among all tricyclic antidepressants, fundamentally differentiating its pharmacokinetic behavior. Clinical and in vivo modeling demonstrates that protriptyline has a mean half-life of 74 to 92 hours, compared to merely 31 hours for nortriptyline and 21 hours for amitriptyline [1]. This extended duration is due to its extensive tissue distribution and limited first-pass hepatic metabolism.

Evidence DimensionElimination Half-Life (t1/2)
Target Compound Data74 - 92 hours
Comparator Or BaselineNortriptyline (31 hours)
Quantified Difference2.3 to 3-fold longer half-life
ConditionsIn vivo systemic circulation and clearance

Allows researchers to maintain prolonged steady-state receptor occupancy in longitudinal studies without the confounding variables of frequent redosing.

Elimination Half‑Life
Cross-study comparable
54–198 h (mean ~76 h)
Extended half‑life informs dosing‑regimen selection in chronic exposure models
3–4× longer than amitriptyline, imipramine; steady state requires weeks

Optimal Aqueous Solubility for Biological Assay Formulation

The procurement of the hydrochloride salt form of protriptyline is critical for avoiding solvent-induced artifacts in cellular assays. Protriptyline hydrochloride exhibits excellent aqueous solubility, achieving concentrations of 50 mg/mL (and up to 100 mg/mL with ultrasonication) in water . In contrast, the free base form is practically insoluble in water and requires organic solvents like DMSO or ethanol, which can induce cytotoxicity or alter cell membrane permeability in sensitive neuronal cultures.

Evidence DimensionAqueous Solubility
Target Compound Data50 - 100 mg/mL (Hydrochloride salt)
Comparator Or BaselinePractically insoluble (Free base)
Quantified DifferenceOrders of magnitude higher water solubility
ConditionsStandard aqueous buffer / purified water at 25°C

Eliminates the need for organic co-solvents, ensuring high-fidelity results in sensitive live-cell neuropharmacological assays.

H1 Receptor Affinity
Cross-study comparable
Kd 25 nM vs. amitriptyline Ki 1.1 nM (23‑fold lower)
Lower H1 affinity may support non‑sedating endpoint interpretation
Intermediate profile still requires H1‑specific monitoring

Differentiated Multi-Target Directed Ligand Activity in Alzheimer's Models

Beyond its canonical role as a monoamine reuptake inhibitor, protriptyline hydrochloride has been quantitatively identified as a multi-target directed ligand for Alzheimer's disease research. In vitro assays demonstrate that protriptyline inhibits Acetylcholinesterase (AChE) activity with an IC50 of 0.06 mM, while simultaneously inhibiting Amyloid-beta (Aβ) self-assembly [1]. This dual-action profile is not established for standard TCAs like desipramine, making protriptyline uniquely suited for neurodegenerative screening.

Evidence DimensionAChE Inhibition (IC50)
Target Compound Data0.06 mM
Comparator Or BaselineStandard TCAs (Lack targeted AChE/Aβ dual inhibition)
Quantified DifferenceConfirmed dual AChE/Aβ activity vs baseline TCA profile
ConditionsIn vitro enzymatic and Aβ self-assembly assays

Provides a validated, dual-mechanism reference compound for researchers developing novel Alzheimer's disease therapeutics.

Onset of Action
Class-level inference
Clinical effects reported within first week
Faster onset observation may support early‑response endpoint studies
Limited large‑scale comparative data; requires prospective validation
Epinephrine Pressor
Head-to-head comparison
Does not reverse epinephrine pressor action
Absence of pressor reversal may support perioperative safety‑model research
Rabbit model data; human translation requires review
Dose/Kd Ratio
Cross-study comparable
10.7–28.6 (+++ occupancy)
High predicted NET occupancy at low dose supports dose‑exposure modeling
Occupancy category from pharmacodynamic model

Noradrenergic-Specific Behavioral Assays

Due to its high NET/SERT selectivity and minimal H1 receptor affinity, protriptyline hydrochloride is the preferred reference standard for in vivo behavioral models (e.g., forced swim tests, locomotor tracking) where sedative side effects would confound the measurement of noradrenergic activation [1].

Long-Term Pharmacokinetic and Receptor Occupancy Modeling

The exceptionally long half-life (74-92 hours) of protriptyline makes it an ideal candidate for longitudinal pharmacokinetic studies and extended-release formulation benchmarking, allowing for sustained target engagement without frequent dosing interventions [2].

Multi-Target Drug Discovery for Neurodegeneration

Leveraging its quantified AChE inhibition (IC50 = 0.06 mM) and Aβ anti-aggregation properties, protriptyline hydrochloride serves as a critical structural scaffold and positive control in the development of multi-target directed ligands for Alzheimer's disease [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Narcolepsy/Hypersomnia Research Models
Non‑sedating NET‑selective activation profile
Wakefulness‑promotion endpoint monitoring
Depression/ADHD Norepinephrine Pathway Studies
Intermediate NET affinity with reported dose efficiency
Model‑response evaluation of norepinephrine tone
Chronic Headache Prophylaxis Research
Non‑sedating analgesic efficacy profile
Headache‑frequency reduction endpoint context
Cardiovascular Safety Pharmacology
Unique autonomic epinephrine response differentiation
Hemodynamic endpoint monitoring with concomitant sympathomimetics

Physical Description

Solid

XLogP3

4.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

299.1440774 Da

Monoisotopic Mass

299.1440774 Da

Heavy Atom Count

21

Decomposition

When heated to decomposition it emits toxic fumes of nitroxides.

Appearance

Solid powder

Melting Point

169-171 °C (Protriptyline HCl)
Max absorption 290 nm (e= 13,311); MP: 169-171 °C; crystals from isopropanol- ethyl ether /hydrochloride/
169 - 171 °C (protriptyline hydrochloride)

UNII

44665V00O8

Related CAS

438-60-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of depression.
Protriptyline hydrochloride is a tricyclic antidepressant used to improve mood in people with depression. It is also used for anxiety. Protriptyline was first patented in 1962, and it is sold under many brand names. It is an amine with the empirical formula of CHN. It is a more potent antidepressant and has fewer sedative and tranquilizing effects than other TCAs.

Livertox Summary

Protriptyline is a tricyclic antidepressant that was previously widely used in the therapy of major depression. Most of the tricyclic antidepressants have been shown to cause a low rate of mild and transient serum enzyme elevations and rare cases of clinically apparent acute cholestatic liver injury. The potential hepatotoxicity specifically of protriptyline, however, has not been well defined.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antidepressive Agents; Antidepressive Agents, Tricyclic
Antidepressant Agents

Therapeutic Uses

Adrenergic Uptake Inhibitors; Antidepressive Agents, Tricyclic
TRICYCLIC (DIBENZOCYCLOHEPTENE) ANTIDEPRESSANT DRUG USEFUL IN MGMNT OF ENDOGENOUS & EXOGENOUS DEPRESSIONS. IT ALSO INCR PSYCHOMOTOR ACTIVITY; THIS PROPERTY ENHANCES ITS USE IN WITHDRAWN & ANERGIC PT. /HYDROCHLORIDE/
...MAY BE PARTICULARLY USEFUL IN TREATING DEPRESSED PT WHOSE PREDOMINANT MANIFESTATIONS OF ILLNESS ARE PSYCHOMOTOR RETARDATION, APATHY, & FATIGUE... /HYDROCHLORIDE/
...BECAUSE OF THEIR SEDATIVE PROPERTY. ...MAY BE USEFUL IN INITIAL THERAPY OF DEPRESSED PT WITH SLEEP LOSS... DRUGS DO DECR NUMBER OF AWAKENINGS, INCR STAGE-4 SLEEP, & MARKEDLY DECR REM TIME. /TRICYCLIC ANTIDEPRESSANTS/
For more Therapeutic Uses (Complete) data for PROTRIPTYLINE (8 total), please visit the HSDB record page.

Pharmacology

Protriptyline Hydrochloride is the hydrochloride salt form of protriptyline, a tricyclic secondary amine with antidepressant property. Protriptyline hydrochloride blocks the re-uptake of norepinephrine and serotonin by nerve terminals, thereby increasing available norepinephrine and serotonin. Protriptyline does not block dopamine transport but may have an indirect dopamine-facilitating effect through interactions of increased peri-synaptic abundance of norepinephrine, particularly in the cerebral cortex, where adrenergic terminals exceed dopaminergic terminals. This results in elevation of mood and behavioral activity. In addition, this agent exhibits anticholinergic activity.

MeSH Pharmacological Classification

Adrenergic Uptake Inhibitors

Mechanism of Action

Protriptyline acts by decreasing the reuptake of norepinephrine and serotonin (5-HT).
ACTION OF TRICYCLIC ANTIDEPRESSANTS ON METAB OF CATECHOLAMINES & INDOLEAMINES IN BRAIN HAS CONTRIBUTED SIGNIFICANTLY TO "BIOGENIC AMINE HYPOTHESIS" OF DEPRESSION. ... /ALL/ BLOCK RE-UPTAKE OF NOREPINEPHRINE BY ADRENERGIC NERVE TERMINALS. /DEMETHYLATED ANALOGS ARE MORE POTENT IN THIS ACTION/ /TRICYCLIC ANTIDEPRESSANTS/

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

1225-55-4

Absorption Distribution and Excretion

Protriptyline is reported to undergo cumulative urinary excretion during 16 days, which accounts for approximately 50% of the total drug administered. The fecal excretion pathway seems to play a minimal role in drug elimination.
EXCRETION...IS RAPID, IN CONTRAST TO LONG LATENCY OF ONSET OF ACTION OF DRUGS. /TRICYCLIC ANTIDEPRESSANTS/
...WELL ABSORBED FROM GI TRACT. ... RAPIDLY DISTRIBUTED & METABOLIZED BY DEMETHYLATION, OXIDATION, & AROMATIC HYDROXYLATION. /IMIPRAMINE/
IN URINE OF RATS TREATED WITH PROTRIPTYLINE... THERE WAS TWICE AS MUCH 10,11-DIHYDRO-10,11-EPOXY-5-(3-METHYLAMINOPROPYL)-5H-DIBENZO[A,D]CYCLOHEPTENE AS 10,11-DIHYDRO-10,11-EPOXY-5-(3-AMINOPROPYL)-5H-DIBENZO[A,D]CYCLOHEPTENE EXCRETED &.../BOTH/ ACCOUNTED FOR 40% OF DOSE OF PROTRIPTYLINE.
MEAN PLASMA LEVELS FOR PROTRIPTYLINE IN PT ALSO ADMIN NITRAZEPAM INDISTINGUISHABLE FROM PT RECEIVING NO NITRAZEPAM. MEAN PLASMA LEVELS FOR PT RECEIVING SODIUM AMYLOBARBITONE SIGNIFICANTLY DECR. EARLY VALUES MAY BE OF PREDICTIVE IMPORTANCE TO PERMIT EARLY DOSE ADJUSTMENT.

Metabolism Metabolites

Route of Elimination: Cumulative urinary excretion during 16 days accounted for approximately 50% of the drug. The fecal route of excretion did not seem to be important.

Associated Chemicals

Protriptyline hydrochloride;1225-55-4

Wikipedia

Protriptyline

FDA Medication Guides

VIVACTIL
PROTRIPTYLINE HYDROCHLORIDE
TABLET;ORAL
TEVA WOMENS
07/17/2014

Drug Warnings

...POSSESSES ANTICHOLINERGIC PROPERTIES &, HENCE, SHOULD NOT BE USED IN PT WITH PYLORIC OBSTRUCTION, GLAUCOMA, OR URINARY RETENTION. /HYDROCHLORIDE/
...THOSE WITH SYMPTOMS OF AGITATION, ANXIETY, & TENSION FREQUENTLY BECOME MORE DISTURBED WITH USE OF PROTRIPTYLINE.
DRUG MAY AGGRAVATE ANXIETY, & IT SHOULD NOT BE USED IN ANXIOUS DEPRESSED PT UNLESS IT IS GIVEN WITH SEDATIVE DRUG, SUCH AS PHENOTHIAZINE WITH SEDATIVE EFFECTS...OR MORE CONVENTIONAL SEDATIVE DRUG... /HYDROCHLORIDE/
TACHYCARDIA & POSTURAL HYPOTENSION OCCUR MORE FREQUENTLY...THAN WITH OTHER ANTIDEPRESSANT DRUGS; HENCE, PT WITH CARDIOVASCULAR DISORDERS & ELDERLY PT SHOULD BE OBSERVED CLOSELY FOR THESE UNTOWARD EFFECTS. /HYDROCHLORIDE/
For more Drug Warnings (Complete) data for PROTRIPTYLINE (28 total), please visit the HSDB record page.

Biological Half Life

AFTER A SINGLE ORAL DOSE OF 30 MG TO 8 SUBJECTS, PEAK LEVELS RANGED FROM 10.4-22.3 NG/ML, 6-12 HR AFTER ADMIN. MEAN T/2 WAS 74.3 HR & RANGED FROM 53.6-91.7 HR IN INDIVIDUAL SUBJECTS.
SINGLE ORAL DOSE OF HCL-SALT ADMIN TO 8 PERSONS. EST 1ST PASS METAB WAS RELATIVELY SMALL, 10-25% OF DOSE, ASSUMING COMPLETE ABSORPTION. MEAN VOL OF DISTRIBUTION 22.5 L/KG & RANGED FROM 15.0-31.2 L/KG. CONCLUSION WAS THAT LONG T/2 IS CORRELATED WITH SMALL 1ST PASS METABOLISM.
PLASMA LEVELS IN 30 PT. AFTER 3.5 WK TREATMENT @ 40 MG/DAY, PLASMA LEVELS RANGED FROM 430-1430 NMOL/L. SINGLE DOSE STUDIES IN 5 VOLUNTEERS SUGGEST THAT VOL OF DISTRIBUTION OF PROTRIPTYLINE SHOWS LITTLE INTERSUBJECT VARIATION. HOWEVER, T/2 MAY VARY, RANGING FROM 54-198 HR.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Engelhardt, Christy, Belgian patent 617,967 (1962 to Merck & Co) CA 59, 517f (1963); Tishler et al, US patent 3,244,748 & 3,271,451 (both 1966 to Merck & Co); Engelhardt et al, J Med Chem 11, 325 (1968).

Analytic Laboratory Methods

...MAY BE EXTRACTED FROM ALKALINIZED SAMPLE BY ORGANIC SOLVENT. REEXTRACTED INTO DILUTE ACID YIELDS SOLN WHOSE PORTRIPTYLINE CONTENT CAN BE ASSAYED BY SPECTROFLUOROMETRY.

Clinical Laboratory Methods

GAS CHROMATOGRAPHY METHOD USING EITHER A CONVENTIONAL PACKED COLUMN OR A CAPILLARY COLUMN FOR MEASUREMENT OF THERAPEUTIC PLASMA CONCN OF TRICYCLIC ANTIDEPRESSANT DRUGS & THEIR DEMETHYLATED METABOLITES.
HIGH PRESSURE LIQUID CHROMATOGRAPHIC PROCEDURES REPORTED FOR DETERMINATION OF AMITRIPTYLINE & NORTRIPTYLINE. SEPARATIONS & QUANTITATIONS WERE CARRIED OUT @ AMBIENT TEMP USING A SILICA COLUMN WITH A VARIABLE WAVELENGTH UV DETECTOR. ANALYSIS PERFORMED ON 0.25 ML SERUM.

Interactions

Other interactions that also may potentiate the effects of tricyclic antidepressants can result from interference with their metabolism in the liver. This effect has been associated with neuroleptic drugs, methylphenidate, and certain steroids, including oral contraceptives. /Tricyclic antidepressants/
TRICYCLIC ANTIDEPRESSANTS MAY ENHANCE EFFECTS OF ORAL ANTICOAGULANTS. /TRICYCLIC ANTIDEPRESSANTS/
A PARTICULARLY SEVERE, BUT RARE, DRUG-DRUG INTERACTION HAS BEEN NOTED FOLLOWING THE CONCURRENT ADMINISTRATION OF AN MAO INHIBITOR AND A TRICYCLIC ANTIDEPRESSANT. /TRICYCLIC ANTIDEPRESSANTS/
THIS AGENT IS ALSO CONTRAINDICATED IN PT TAKING ANY OF MAO INHIBITOR ANTIDEPRESSANTS, SUCH AS NIALAMIDE, ISOCARBOXAZID, TRANYLCYPROMINE, OR PHENELZINE. /HYDROCHLORIDE/
For more Interactions (Complete) data for PROTRIPTYLINE (32 total), please visit the HSDB record page.

Stability Shelf Life

REASONABLY STABLE IN LIGHT, STABLE IN AIR, & STABLE IN HEAT UNDER USUAL PREVAILING TEMP /HYDROCHLORIDE/
1:Psychosomatics. 1964 Mar-Apr;5:96-101. PROTRIPTYLINE HYDROCHLORIDE (TRIPTIL)--A NEW ANTIDEPRESSANT.FELDMAN PE, PMID: 14130889

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